Epi-galanthamine N-Oxide
Overview
Description
Epi-galanthamine N-Oxide is a derivative of galanthamine, an alkaloid found in various species of the Amaryllidaceae family. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound is characterized by its unique structure, which includes a methoxy group and an N-oxide moiety, contributing to its distinct chemical properties .
Mechanism of Action
Target of Action
Epi-galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . It also acts as an allosteric modulator of the nicotinic receptor , giving its dual mechanism of action clinical significance .
Mode of Action
This compound works by inhibiting acetylcholinesterase and by allosterically modulating nicotinic receptors . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . This interaction with its targets leads to enhanced cholinergic neuron function and signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting the AChE enzyme, it prevents the breakdown of acetylcholine, a key neurotransmitter in this pathway. This leads to an increase in acetylcholine neurotransmission, which can have downstream effects on cognition and other neurological functions .
Pharmacokinetics
This compound displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Its metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . CYP2D6 promotes O-demethylation of the drug to form O-desmethyl-galantamine and the CYP3A4-mediated pathway forms the galantamine-N-oxide .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine neurotransmission . This can lead to improvements in cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s health status, and genetic factors that can affect the activity of the CYP2D6 and CYP3A4 isoenzymes
Biochemical Analysis
Biochemical Properties
Epi-galanthamine N-Oxide is involved in biochemical reactions similar to its parent compound, galanthamine . Galanthamine is a competitive acetylcholine esterase inhibitor
Cellular Effects
It is known that galanthamine, the parent compound, has significant effects on various types of cells and cellular processes
Molecular Mechanism
Galanthamine, the parent compound, is known to block the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the excretion of galanthamine and its metabolites is rapid and nearly complete at 96 hours after dosing in all species .
Metabolic Pathways
This compound is a metabolite of galanthamine, and its metabolic pathways are likely similar. Major metabolic pathways of galanthamine include glucuronidation, O-demethylation, N-demethylation, N-oxidation, and epimerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epi-galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functionality . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the extraction of galanthamine from natural sources followed by chemical modification. The extraction process often utilizes solvents like ethanol or methanol to isolate galanthamine from plant materials. Subsequent oxidation steps are optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Epi-galanthamine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Galanthamine.
Substitution: Various substituted galanthamine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.
Lycorine: Another Amaryllidaceae alkaloid with similar biological activities.
Haemanthamine: Shares structural similarities and biological properties with galanthamine.
Uniqueness: Epi-galanthamine N-Oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(1S,12S,14S)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQBKNDGTWXET-XWKQXMNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650138 | |
Record name | (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366485-18-9 | |
Record name | Epigalantamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366485189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIGALANTAMINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRJ2JZF7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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